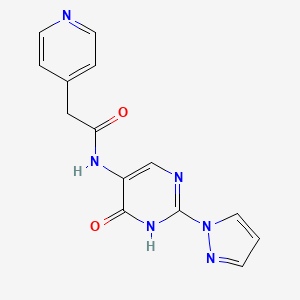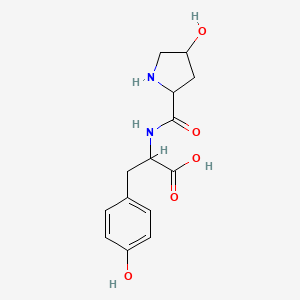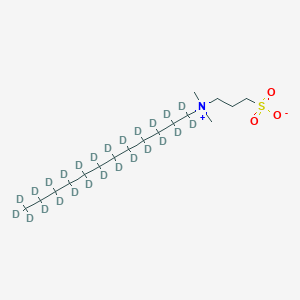
N-(Dodecyl-d25)-N,N-dimethyl-3-ammonio-1-propanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Dodecyl-d25)-N,N-dimethyl-3-ammonio-1-propanesulphonate is a deuterated surfactant commonly used in biochemical and biophysical research. This compound is particularly valuable for its ability to solubilize and stabilize membrane proteins, making it an essential tool in the study of protein structures and functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dodecyl-d25)-N,N-dimethyl-3-ammonio-1-propanesulphonate typically involves the deuteration of dodecylamine followed by quaternization with dimethyl sulfate and subsequent sulfonation. The reaction conditions often include:
Deuteration: Dodecylamine is treated with deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Quaternization: The deuterated dodecylamine is then reacted with dimethyl sulfate to form the quaternary ammonium compound.
Sulfonation: Finally, the quaternary ammonium compound is sulfonated using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Dodecyl-d25)-N,N-dimethyl-3-ammonio-1-propanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or thiols can be used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
N-(Dodecyl-d25)-N,N-dimethyl-3-ammonio-1-propanesulphonate is widely used in scientific research, particularly in:
Chemistry: As a surfactant in the synthesis and stabilization of nanoparticles.
Biology: For solubilizing and stabilizing membrane proteins, facilitating structural and functional studies.
Medicine: In drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Used in formulations of detergents and emulsifiers for various applications.
Wirkmechanismus
The compound exerts its effects by disrupting lipid-lipid and lipid-protein interactions within the lipid bilayer of cell membranes. This disruption facilitates the extraction and purification of membrane proteins. The molecular targets include hydrophobic regions of membrane proteins, and the pathways involved are primarily related to the solubilization and stabilization of these proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium n-Dodecyl-d25 Sulfate: Another deuterated surfactant used for similar applications.
n-Dodecyl-β-D-maltoside: A non-ionic detergent used for membrane protein studies.
n-Hexadecyl-d33-trimethylammonium Bromide: A quaternary ammonium compound with similar surfactant properties.
Uniqueness
N-(Dodecyl-d25)-N,N-dimethyl-3-ammonio-1-propanesulphonate is unique due to its deuterated nature, which provides enhanced stability and reduced background noise in nuclear magnetic resonance (NMR) spectroscopy. This makes it particularly valuable for detailed structural studies of membrane proteins.
Eigenschaften
Molekularformel |
C17H37NO3S |
|---|---|
Molekulargewicht |
360.7 g/mol |
IUPAC-Name |
3-[dimethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl)azaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C17H37NO3S/c1-4-5-6-7-8-9-10-11-12-13-15-18(2,3)16-14-17-22(19,20)21/h4-17H2,1-3H3/i1D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,15D2 |
InChI-Schlüssel |
IZWSFJTYBVKZNK-LKYWTNKRSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C)(C)CCCS(=O)(=O)[O-] |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


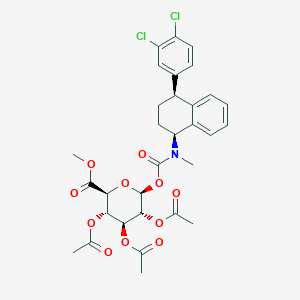
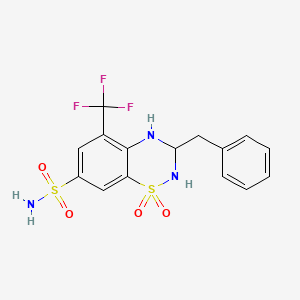

![4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile-d7](/img/structure/B13852220.png)
![(3R,4R,5R,6S)-2-[(E)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13852227.png)
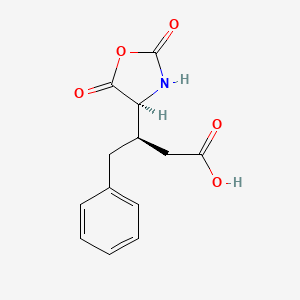
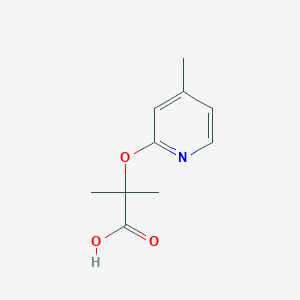
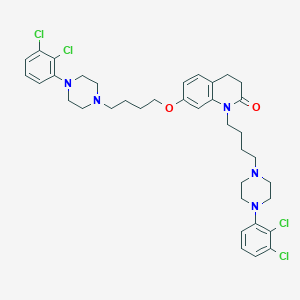
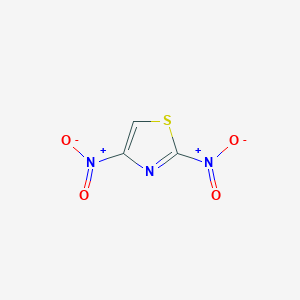

![(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole](/img/structure/B13852251.png)
